2-(2-Chloroethoxy)dodecane

Description

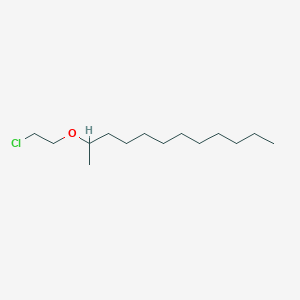

2-(2-Chloroethoxy)dodecane is a chloroalkyl ether characterized by a dodecane backbone substituted with a 2-chloroethoxy group (-O-CH2-CH2-Cl) at the second carbon. Such compounds typically serve as intermediates in organic synthesis, surfactants, or pharmaceutical precursors due to their reactive chloroethoxy moiety .

Properties

CAS No. |

17648-35-0 |

|---|---|

Molecular Formula |

C14H29ClO |

Molecular Weight |

248.83 g/mol |

IUPAC Name |

2-(2-chloroethoxy)dodecane |

InChI |

InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3 |

InChI Key |

ZAPKUYIWBQHURG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C)OCCCl |

Canonical SMILES |

CCCCCCCCCCC(C)OCCCl |

Synonyms |

2-Chloroethyl(1-methylundecyl) ether |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Chloroethoxy)dodecane, enabling comparative analysis of their properties, applications, and synthesis.

2-(2-Chloroethoxy)ethanol

- Molecular Formula : C4H9ClO2

- Molecular Weight : 124.56 g/mol

- Physical Properties : Boiling point 79–81°C (at 5 mmHg), density 1.18 g/mL .

- Applications : Key raw material for synthesizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP), a pharmaceutical intermediate. Aether Industries produced 131 MT of HEEP in 2021, highlighting its industrial relevance .

- Analytical Methods : Quantified via gas chromatography (GC) with DB-FFAP columns, validated for linearity (40–150 µg/mL) in pharmaceutical quality control .

1,2-Bis(2-Chloroethoxy)ethane

- Molecular Formula : C6H12Cl2O2

- Structure : A dimeric analog with two 2-chloroethoxy groups linked by an ethylene bridge.

- Applications: Potential use as a crosslinking agent or solvent in specialty chemicals. Its symmetrical structure may enhance thermal stability compared to mono-substituted analogs .

Bis(2-chloroethoxy)methane

- Molecular Formula : C5H10Cl2O2

- Structure : Central methane bonded to two 2-chloroethoxy groups.

- Applications : Likely employed in polymer synthesis or as a reactive intermediate. Branched structures like this may exhibit lower volatility than linear analogs .

Ethyl 2-(2-Chloroethoxy)acetate

- Molecular Formula : C6H11ClO3

- Molecular Weight : 166.6 g/mol

- Applications : Used in active pharmaceutical ingredient (API) manufacturing. Its ester group enhances solubility, facilitating reactions in organic phases .

2-(2-Chloroethoxy)benzene Sulfonamide

- Molecular Formula: C8H9ClNO3S

- Applications: Market projections indicate growth in production (2025–2030), driven by demand in agrochemicals and pharmaceuticals. Its sulfonamide group enables biological activity, distinguishing it from non-aromatic analogs .

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Research and Industrial Trends

- Pharmaceutical Demand: Compounds like 2-(2-Chloroethoxy)ethanol and Ethyl 2-(2-Chloroethoxy)acetate underscore the role of chloroethoxy derivatives in drug synthesis .

- Market Growth : The global 2-(2-chloroethoxy)benzene sulfonamide market is projected to expand, with China increasing its production share by 2030 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.